Hypoglycemic Potency in Diabetic Mice: Superiority of Diglycoside Structure
Kaempferitrin (4 mg/kg, i.p.) reduced glycemia in diabetic mice by 61% at 120 min post-dose, a significantly greater effect than structurally related kaempferol glycosides [1]. In the same study, kaempferol 3-glucoside-7-rhamnoside and kaempferol 3-neohesperidoside-7-rhamnoside were inactive or showed little activity, while monoglycosides (kaempferol 7-rhamnoside and kaempferol 3-rhamnoside) were also ineffective [1].
| Evidence Dimension | Blood Glucose Reduction (%) in STZ-Diabetic Mice (120 min, i.p. administration) |
|---|---|
| Target Compound Data | 61% reduction (4 mg/kg kaempferitrin) |
| Comparator Or Baseline | Kaempferol 3-glucoside-7-rhamnoside (inactive), Kaempferol 3-neohesperidoside-7-rhamnoside (inactive), Kaempferol 7-rhamnoside (inactive), Kaempferol 3-rhamnoside (inactive) |
| Quantified Difference | Kaempferitrin: 61% reduction; Comparators: ≤little activity (0% reduction) |
| Conditions | STZ-induced diabetic mice, intraperitoneal administration, 120 min post-dose |
Why This Matters
This demonstrates that the 3,7-di-rhamnosyl substitution is essential for robust in vivo hypoglycemic activity, making kaempferitrin the only viable candidate among these analogs for diabetes research.
- [1] da Silva, D., et al. (2014). Antidiabetic activity of Sedum dendroideum: Metabolic enzymes as putative targets for the bioactive flavonoid kaempferitrin. IUBMB Life, 66(5), 361–370. doi:10.1002/iub.1270 View Source
